2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)5-9(7)13/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSGBWDNNYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368437 | |
| Record name | 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-22-6 | |
| Record name | 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the product. After the reaction is complete, the product is purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as primary or secondary amines.
Scientific Research Applications
Organic Chemistry
In organic chemistry, 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide is utilized as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo substitution reactions makes it valuable for producing derivatives that can be further modified for specific applications.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Antiviral Activity: Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against herpes viruses. Studies have focused on its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
- Enzyme Inhibition Studies: The compound has been used in studies examining its role as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to various diseases .
Biological Studies
In biological research, this compound serves as a tool for studying protein interactions and enzyme mechanisms. Its structural characteristics allow researchers to explore how modifications affect biological activity and interaction with molecular targets.
Case Study 1: Antiviral Research
A study published in a peer-reviewed journal highlighted the effectiveness of modified acetamide compounds, including this compound, against cytomegalovirus (CMV). The research demonstrated that these compounds could inhibit CMV replication in vitro, suggesting their potential as antiviral agents .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action of this compound as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in pathogens. The study provided insights into how structural modifications could enhance inhibitory potency and selectivity against target enzymes .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups play a crucial role in its binding affinity and reactivity with these targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Findings :
Variations in the Alkyl Chain
Key Findings :
Functional Group Modifications
Key Findings :
- Phenoxy groups (e.g., in 2,4-D analogs) confer herbicidal activity through auxin mimicry .
- Sulfonyl and cyano groups enhance electrophilicity, enabling nucleophilic substitutions in medicinal chemistry .
Pharmacological and Agrochemical Relevance
- Anticancer Activity : Derivatives like 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide exhibit cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells) .
- Herbicides : Structural analogs such as alachlor (2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide) are widely used pre-emergent herbicides .
- Antifungal Agents : Dichlorophenyl acetamides serve as intermediates in synthesizing imidazole antifungals (e.g., enilconazole) .
Biological Activity
2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide is a compound of significant interest in various biological research fields due to its diverse biological activities. This article aims to summarize the available data on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H10Cl2N
- Molecular Weight : 233.1 g/mol
- Physical State : White crystalline solid
- Melting Point : 122-124 °C
- Solubility : Slightly soluble in organic solvents; limited water solubility (0.40 mg/L at 20 °C)
The compound exhibits notable biological activities primarily as a plant growth regulator and has been studied for its potential therapeutic applications in human health. The mechanisms by which it operates include:
- Plant Growth Regulation : It stimulates cell division and elongation, enhancing biomass and growth rates in various plant species. This effect is mediated through the promotion of cytokinins, which are essential for regulating plant growth and development.
- Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, derivatives have shown promising results against various cancer types, indicating potential pathways for further exploration .
Biological Activity Overview
Plant Growth Regulation
Research indicates that this compound acts effectively as a selective plant growth regulator. In controlled experiments, it has been shown to enhance growth rates significantly while suppressing weed proliferation. The efficacy of this compound varies with dosage and plant species, demonstrating a dose-dependent relationship.
Anticancer Studies
Recent studies have focused on the anticancer properties of structurally related compounds. For example:
- A study screened multiple derivatives for their activity against several cancer cell lines (e.g., HEPG2, MCF7). One derivative exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, indicating potent anticancer activity compared to standard treatments like staurosporine .
- Another investigation revealed that certain derivatives inhibited EGFR and Src pathways with IC50 values as low as 0.24 μM for EGFR inhibition, suggesting potential applications in targeted cancer therapies .
Summary of Findings
The compound this compound has demonstrated significant biological activity across various domains:
- As a plant growth regulator , it enhances growth metrics in agricultural settings.
- Its anticancer potential warrants further investigation into its mechanisms and efficacy against specific tumor types.
- The compound's interactions with biochemical pathways suggest it may play a role in modulating inflammatory responses through COX inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where 2-(2,4-dichlorophenyl)ethylamine reacts with chloroacetyl chloride in anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions like over-acylation . Purity is ensured through recrystallization from ethanol or column chromatography.
- Optimization : Reaction efficiency is monitored via TLC or HPLC. Stoichiometric ratios (amine:chloroacetyl chloride = 1:1.1) and dropwise addition of reagents prevent exothermic side reactions .
Q. How are structural and purity characteristics validated for this compound?
- Techniques :
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl), CH₂ groups adjacent to the amide (δ 3.4–3.8 ppm), and the NH proton (δ 8.1–8.5 ppm, broad) .
- X-ray Crystallography : Resolves molecular geometry (e.g., torsion angles between aryl and acetamide groups) and hydrogen-bonding networks, as seen in analogous chloroacetamides .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; ethanol or acetone is recommended for spill cleanup. Storage conditions: 2–8°C in airtight containers away from oxidizing agents. Toxicity data for related compounds suggest acute oral LD₅₀ > 2000 mg/kg (rat), but specific studies are lacking .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
- Approach : Quantum mechanical calculations (DFT, MP2) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking screens derivatives against target proteins (e.g., fungal cytochrome P450 for antifungal applications). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing synthetically feasible candidates .
- Case Study : Modifying the dichlorophenyl group with electron-withdrawing substituents (e.g., –CF₃) improved binding affinity in a 2023 study on antifungal agents .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Example : Discrepancies in ¹³C NMR chemical shifts for the acetamide carbonyl (δ 165–170 ppm) may arise from solvent polarity or crystallinity. Solutions:
- Use deuterated DMSO-d₆ or CDCl₃ to standardize solvent effects.
- Compare experimental data with computed NMR (GIAO method) .
- Variable-temperature NMR can clarify dynamic effects like rotational barriers .
Q. How are reaction mechanisms elucidated for side products in its synthesis?
- Analytical Workflow :
LC-MS identifies byproducts (e.g., diacylated amines from excess chloroacetyl chloride).
Isolation : Prep-HPLC or fractional crystallization separates impurities.
Mechanistic Insight : Kinetic studies (variable-temperature NMR) reveal whether side reactions are thermodynamically or kinetically controlled. For example, observed trichloroethyl byproducts via competing radical pathways under prolonged heating .
Q. What advanced techniques optimize solid-state properties for formulation studies?
- Methods :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
